![molecular formula C9H11ClN2O2S B13160996 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and oxolan-3-yl groups in the molecule contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic addition reaction of a thiazole derivative with an appropriate chloro compound. The reaction conditions typically include the use of a base such as sodium hydroxide in a solvent like acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of new derivatives.
Condensation: The aldehyde group in the compound can participate in condensation reactions with various nucleophiles, leading to the formation of imines or other related compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and oxolan-3-yl groups in the molecule can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid: This compound also contains a chloro and oxolan-2-yl group but differs in its overall structure and properties.
2-Amino-4-(3-chlorophenyl)thiazol-5-yl derivatives: These compounds share the thiazole ring but have different substituents, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11ClN2O2S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
4-chloro-2-[methyl(oxolan-3-yl)amino]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-12(6-2-3-14-5-6)9-11-8(10)7(4-13)15-9/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
UXXDNJKQGZSHFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCOC1)C2=NC(=C(S2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
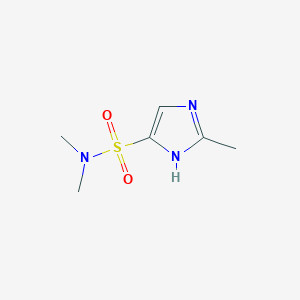
![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)
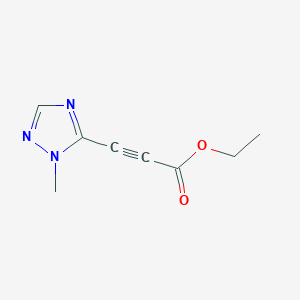
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
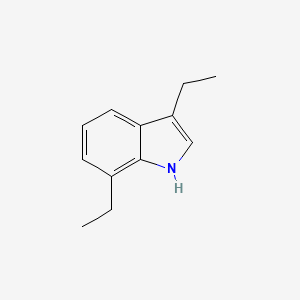
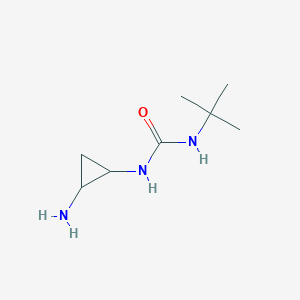
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)
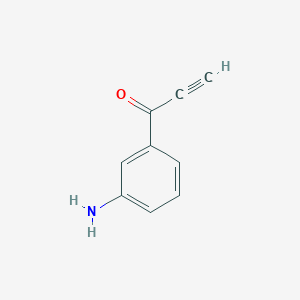

![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
